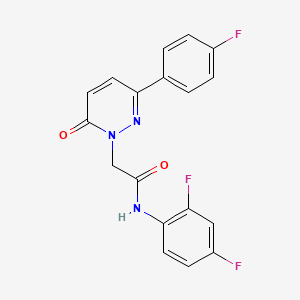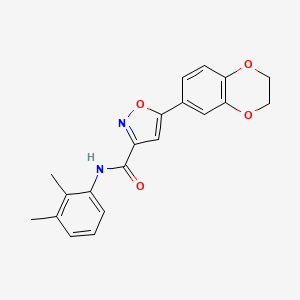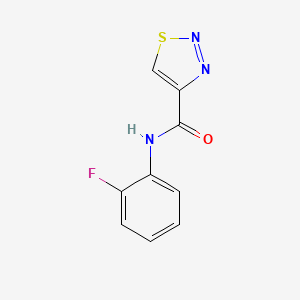![molecular formula C20H19FN2O2S B11354414 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B11354414.png)
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenoxy group, a phenylthiazole moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Preparation of 2-fluorophenol: This can be achieved by fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.
Formation of 2-(2-fluorophenoxy)ethanol: This involves the reaction of 2-fluorophenol with ethylene oxide under basic conditions.
Synthesis of 2-(2-fluorophenoxy)ethyl bromide: This step involves the bromination of 2-(2-fluorophenoxy)ethanol using phosphorus tribromide.
Formation of 2-(2-fluorophenoxy)ethylamine: This is achieved by reacting 2-(2-fluorophenoxy)ethyl bromide with ammonia.
Synthesis of 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine: This involves the cyclization of 2-phenylthiourea with α-halo ketones.
Final coupling reaction: The final step involves the coupling of 2-(2-fluorophenoxy)ethylamine with 2-(2-phenyl-1,3-thiazol-4-yl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als biochemisches Prüfmittel oder Inhibitor in enzymatischen Studien.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Zwischenprodukt bei der Synthese von Arzneimitteln eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-Fluorphenoxy)-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]propanamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Zum Beispiel wird angenommen, dass seine Antikonvulsiva-Aktivität durch die Modulation von Benzodiazepinrezeptoren vermittelt wird . Die Verbindung kann auch mit anderen molekularen Signalwegen interagieren und so zu ihren gesamten biologischen Wirkungen beitragen.
Wirkmechanismus
The mechanism of action of 2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets. For example, its anticonvulsant activity is believed to be mediated through the modulation of benzodiazepine receptors . The compound may also interact with other molecular pathways, contributing to its overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einzigartigkeit
2-(2-Fluorphenoxy)-N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]propanamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, Benzodiazepinrezeptoren zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einem wertvollen Molekül für weitere Forschung und Entwicklung.
Eigenschaften
Molekularformel |
C20H19FN2O2S |
|---|---|
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-(2-fluorophenoxy)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C20H19FN2O2S/c1-14(25-18-10-6-5-9-17(18)21)19(24)22-12-11-16-13-26-20(23-16)15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,22,24) |
InChI-Schlüssel |
NETSQEBNLKCGMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCC1=CSC(=N1)C2=CC=CC=C2)OC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B11354331.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11354334.png)
![5-{(furan-2-ylmethyl)[4-(propan-2-yl)benzyl]amino}-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11354339.png)
![2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1-methyl-1H-benzimidazole](/img/structure/B11354340.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11354352.png)
![N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11354355.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11354362.png)

![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354370.png)
![2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole](/img/structure/B11354372.png)

![5-bromo-3-[4-(dimethylamino)benzyl]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11354392.png)


